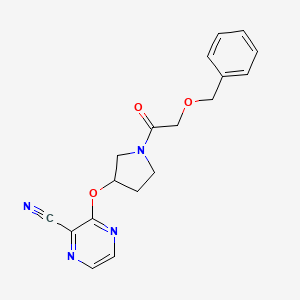
1H-bencimidazol-5,6-diamina
Descripción general
Descripción
1H-benzimidazole-5,6-diamine is a member of benzimidazoles . It has a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . The compound has various synonyms, including 71209-21-7, 1H-BENZO [D]IMIDAZOLE-5,6-DIAMINE, 1H-1,3-BENZODIAZOLE-5,6-DIAMINE, and 5,6-diaminobenzimidazole .
Synthesis Analysis
The synthesis of 1H-Benzimidazole-5,6-diamine (9CI) can be achieved from 5,6-DINITROBENZIMIDAZOLE . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis
The molecular structure of 1H-benzimidazole-5,6-diamine includes a benzene ring fused to an imidazole ring . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 550.7±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Chemical Reactions Analysis
Benzimidazole derivatives are known to react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The synthesis of benzimidazole derivatives involves the coupling between o-phenylenediamine with carboxylic acids or their derivatives .Physical And Chemical Properties Analysis
1H-benzimidazole-5,6-diamine has a molar refractivity of 45.1±0.3 cm³, a polar surface area of 81 Ų, a polarizability of 17.9±0.5 10^-24 cm³, a surface tension of 101.8±3.0 dyne/cm, and a molar volume of 99.7±3.0 cm³ .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de benzimidazol, incluido el 1H-bencimidazol-5,6-diamina, se ha encontrado que poseen una amplia gama de bioactividades, incluida la actividad antimicrobiana . Se han utilizado como agentes antibacterianos y antifúngicos .
Actividad Antihelmíntica
Además de sus propiedades antimicrobianas, los derivados de benzimidazol también son conocidos por sus actividades antihelmínticas . Esto los hace efectivos para tratar una variedad de infecciones por gusanos parásitos.
Actividad Antiviral
Los derivados de benzimidazol se han encontrado que son potentes agentes antivirales. Por ejemplo, se encontró que un derivado de benzimidazol era un potente agente antiviral contra los pseudotipos de glucoproteína del envoltorio del virus Lassa (LASV GP) .
Actividad Anticancerígena
Los derivados de benzimidazol se han estudiado intensivamente por su potencial como agentes anticancerígenos . La presencia de ciertos grupos sustituyentes en sus estructuras puede aumentar significativamente su actividad anticancerígena .
Actividad Antihipertensiva
Los derivados de benzimidazol también poseen actividades antihipertensivas . Esto los hace potencialmente útiles en el tratamiento de la presión arterial alta.
Uso en la Síntesis de Colorantes y Polímeros
Los benzimidazoles son intermediarios importantes en la síntesis de colorantes y polímeros . Juegan un papel crucial en la producción de varios colorantes y polímeros.
Uso en Ciencia de Materiales
Los benzimidazoles se han utilizado ampliamente en la ciencia de materiales, como en quimiosensibilidad, ingeniería de cristales, aplicaciones de fluorescencia y ciencia de la corrosión .
Uso como Ligandos para la Catálisis Asimétrica
Los benzimidazoles se han empleado como intermediarios importantes en reacciones orgánicas y como ligandos para la catálisis asimétrica . Esto los hace valiosos en el campo de la química orgánica.
Mecanismo De Acción
Target of Action
1H-Benzimidazole-5,6-diamine, a derivative of benzimidazole, has been found to interact with various biological targets. One such target is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for DNA synthesis, fatty acid synthesis, and energy production .
Mode of Action
It is known that benzimidazole derivatives can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities . The interaction of 1H-Benzimidazole-5,6-diamine with its targets could lead to changes in cellular processes, potentially influencing the function of the target protein or enzyme .
Biochemical Pathways
Given its interaction with nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, it may influence the biosynthesis of vitamin b12 . Disruption of this pathway could have downstream effects on DNA synthesis, fatty acid synthesis, and energy production .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives can vary widely depending on their chemical structure . These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of 1H-Benzimidazole-5,6-diamine would depend on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1H-Benzimidazole-5,6-diamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . For example, the efficacy of benzimidazole derivatives can be influenced by the presence of other drugs, potentially leading to drug-drug interactions .
Análisis Bioquímico
Cellular Effects
Benzimidazole derivatives have been reported to exhibit cytotoxic activities against various human cancer cell lines
Molecular Mechanism
It is known that benzimidazole derivatives can bind to a variety of therapeutic targets due to their structural features and electron-rich environment
Propiedades
IUPAC Name |
1H-benzimidazole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVPHAOWYMKBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327877 | |
| Record name | 1H-benzimidazole-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71209-21-7 | |
| Record name | 1H-benzimidazole-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,3-benzodiazole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol](/img/structure/B2373022.png)
![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)






![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)


![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)

